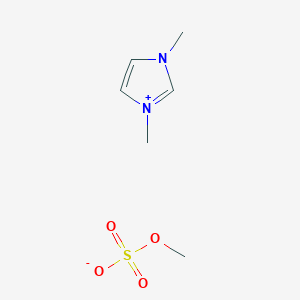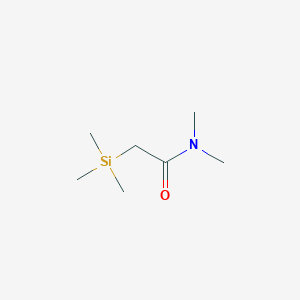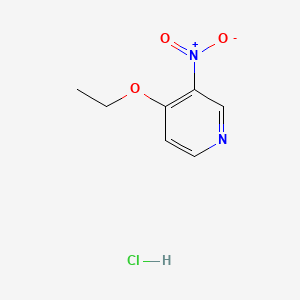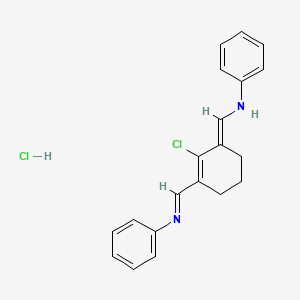![molecular formula C8H4ClNO2S B1590190 6-クロロベンゾ[d]チアゾール-2-カルボン酸 CAS No. 3622-03-5](/img/structure/B1590190.png)
6-クロロベンゾ[d]チアゾール-2-カルボン酸
概要
説明
6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S. It is a derivative of benzo[d]thiazole, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position
科学的研究の応用
6-Chlorobenzo[d]thiazole-2-carboxylic acid has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of microbial infections and inflammatory diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets within these biological pathways.
Biochemical Pathways
, related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways. These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
6-Chlorobenzo[d]thiazole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions involves the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). This interaction is significant because COX-2 is involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can reduce inflammation and pain, making it a potential candidate for anti-inflammatory drug development .
Cellular Effects
The effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chlorobenzo[d]thiazole-2-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can suppress the expression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 6-Chlorobenzo[d]thiazole-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of COX-2, leading to enzyme inhibition. This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can modulate gene expression by inhibiting transcription factors such as NF-κB. This inhibition occurs through the prevention of NF-κB’s translocation to the nucleus, which is necessary for the transcription of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 6-Chlorobenzo[d]thiazole-2-carboxylic acid, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can cause toxicity, including gastrointestinal irritation and liver damage. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Chlorobenzo[d]thiazole-2-carboxylic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of 6-Chlorobenzo[d]thiazole-2-carboxylic acid with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 6-Chlorobenzo[d]thiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 6-Chlorobenzo[d]thiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory pathways. Additionally, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, enhancing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[d]thiazole-2-carboxylic acid typically involves the cyclization of 2-aminothiazole derivatives with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions: 6-Chlorobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of 6-Chlorobenzo[d]thiazole-2-carboxylic acid can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce amines or alcohols as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives, such as alkylated or amino-substituted compounds.
類似化合物との比較
Benzo[d]thiazole-2-thiol
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
2-aminothiazole derivatives
特性
IUPAC Name |
6-chloro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZTXJYJMOJSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551753 | |
| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-03-5 | |
| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)





![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)




![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)


